molecular formula C10H6ClNO2 B1365434 5-Phenylisoxazole-3-carbonyl chloride CAS No. 78189-50-1

5-Phenylisoxazole-3-carbonyl chloride

Cat. No.: B1365434
CAS No.: 78189-50-1
M. Wt: 207.61 g/mol
InChI Key: FUQOIZJIDZZDGY-UHFFFAOYSA-N
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Description

5-Phenylisoxazole-3-carbonyl chloride (CAS 78189-50-1) is a chemical reagent of interest in organic synthesis and medicinal chemistry. Its molecular formula is C₁₀H₆ClNO₂, with a molecular weight of 207.61 . The compound serves as a versatile building block for the synthesis of more complex molecules. Recent scientific literature highlights the application of the 3-phenylisoxazole scaffold in drug discovery, particularly in the design and synthesis of new histone deacetylase (HDAC) inhibitors . HDACs are validated therapeutic targets for cancers, among other diseases . Researchers utilize this acyl chloride to introduce the 5-phenylisoxazole-3-carbonyl group into target molecules, often through amidation or esterification reactions. This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-phenyl-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQOIZJIDZZDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428174
Record name 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78189-50-1
Record name 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-isoxazole-3-carbonyl chloride
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Preparation Methods

Conversion from 5-Phenylisoxazole-3-carboxylic Acid

The most common method involves the conversion of 5-phenylisoxazole-3-carboxylic acid to its corresponding acid chloride using thionyl chloride ($$SOCl_2$$) under reflux conditions. The reaction proceeds as follows:

$$
\text{5-Phenylisoxazole-3-carboxylic acid} + SOCl2 \rightarrow \text{this compound} + SO2 + HCl
$$

Reaction Details :

Alternative Methods Using Phosphorus-based Chlorinating Agents

Other chlorinating agents such as phosphorus oxychloride ($$POCl3$$) or phosphorus pentachloride ($$PCl5$$) can also be employed for the synthesis. These methods are less common due to higher toxicity and equipment corrosion issues.

Continuous Flow Synthesis

For industrial applications, continuous flow reactors have been utilized to optimize reaction conditions, reduce waste, and improve yield consistency. This approach minimizes side reactions and enhances scalability.

Experimental Conditions

The preparation methods require precise control of experimental conditions to ensure high yield and purity.

Parameter Typical Range Notes
Temperature 60–80°C Higher temperatures may lead to decomposition.
Reaction Time 4–6 hours Prolonged reactions can reduce yield due to side reactions.
Solvent Volume 10–15 mL per gram of acid Excess solvent ensures proper mixing.
Catalyst Usage Pyridine or triethylamine Neutralizes $$HCl$$ formed during the reaction.

Mechanism of Reaction

The conversion mechanism involves nucleophilic substitution at the carboxylic acid group:

  • Activation of $$SOCl_2$$ leads to the formation of an intermediate sulfonic ester.
  • Subsequent nucleophilic attack by the chloride ion generates the carbonyl chloride product.

Challenges in Synthesis

Several challenges are associated with the preparation of this compound:

  • Toxicity of Reagents : Thionyl chloride and other chlorinating agents are highly toxic and require specialized handling protocols.
  • Corrosion : Equipment corrosion due to $$HCl$$ production during the reaction necessitates robust materials like glass-lined reactors.
  • Waste Management : The synthesis generates gaseous byproducts ($$SO_2$$, $$HCl$$) that require proper disposal systems.

Optimization Strategies

To address these challenges, researchers have proposed several optimization strategies:

  • Use of alternative chlorinating agents such as bis(trichloromethyl) carbonate for safer processing.
  • Implementation of continuous flow systems for better control over reaction parameters.
  • Addition of catalysts like pyridine to neutralize acidic byproducts and improve yield.

Applications

The reactivity of this compound makes it valuable for:

  • Synthesis of pharmaceuticals (e.g., anti-inflammatory agents).
  • Development of enzyme inhibitors in biological studies.
  • Production of functional materials such as polymers and nanomaterials.

Chemical Reactions Analysis

Types of Reactions

5-Phenylisoxazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 5-phenylisoxazole-3-carboxylic acid.

    Condensation Reactions: It can react with amines to form amides and with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 5-Phenylisoxazole-3-carbonyl chloride primarily involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, applications, and physicochemical properties of 5-phenylisoxazole-3-carbonyl chloride are influenced by substituents on the isoxazole ring. Below is a detailed comparison with structurally related compounds:

5-Isopropyl-3-isoxazolecarbonyl Chloride

  • Molecular Formula: C₇H₈ClNO₂
  • Molecular Weight : 173.60 g/mol
  • Key Differences: The phenyl group in this compound is replaced with an isopropyl group. Lower molecular weight may improve solubility in non-polar solvents.

5-Methyl-3-phenylisoxazole-4-carbonyl Chloride

  • Molecular Formula: C₁₁H₈ClNO₂
  • Molecular Weight : 221.64 g/mol
  • Key Differences :
    • The carbonyl chloride group is at the 4-position instead of the 3-position.
    • A methyl group at the 5-position introduces steric and electronic effects distinct from the phenyl group, altering reactivity in coupling reactions .
    • Higher molecular weight may reduce volatility compared to this compound.

5-Phenylisoxazole-3-carboxylic Acid

  • Molecular Formula: C₁₀H₇NO₃
  • Molecular Weight : 189.17 g/mol
  • Key Differences :
    • The absence of the chloride substituent reduces electrophilicity, limiting its utility in acylations.
    • Primarily used as a precursor for esterification or as a ligand in coordination chemistry .

4,5-Dichloroisothiazole-3-carbonyl Chloride

  • Molecular Formula: C₄HCl₂NO₂S
  • Molecular Weight : 210.94 g/mol
  • Key Differences :
    • Replacement of the isoxazole ring with an isothiazole ring introduces sulfur, enhancing stability under acidic conditions.
    • The dichloro substitution pattern increases electrophilicity, making it more reactive in amidation reactions than this compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
This compound C₁₀H₆ClNO₂ 207.61 3-COCl, 5-Ph Amidation, esterification
5-Isopropyl-3-isoxazolecarbonyl chloride C₇H₈ClNO₂ 173.60 3-COCl, 5-iPr Drug intermediates
5-Methyl-3-phenylisoxazole-4-carbonyl chloride C₁₁H₈ClNO₂ 221.64 4-COCl, 5-Me, 3-Ph Peptide coupling
5-Phenylisoxazole-3-carboxylic acid C₁₀H₇NO₃ 189.17 3-COOH, 5-Ph Ligand synthesis
4,5-Dichloroisothiazole-3-carbonyl chloride C₄HCl₂NO₂S 210.94 3-COCl, 4-Cl, 5-Cl Antifungal agents

Research Findings

  • Reactivity Trends : The phenyl group in this compound stabilizes the intermediate during nucleophilic substitution, but steric hindrance can slow reactions compared to smaller substituents like methyl or isopropyl .
  • Synthetic Utility : This compound is preferred over 5-methyl derivatives for synthesizing alkaloid-based ureas due to enhanced electronic interactions with aromatic amines .
  • Stability : Acyl chlorides with electron-withdrawing substituents (e.g., dichloro in isothiazole derivatives) exhibit longer shelf lives but require stricter storage conditions (2–8°C) .

Patent and Industrial Relevance

  • This compound has 59 patents linked to its use in pharmaceuticals and agrochemicals, surpassing 5-isopropyl derivatives (65 patents for a related quinoline compound) .

Biological Activity

5-Phenylisoxazole-3-carbonyl chloride (PICl) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by relevant case studies and data.

This compound is characterized by its reactive carbonyl chloride functional group, which facilitates various chemical reactions. Common synthetic routes involve nucleophilic substitution, hydrolysis, and condensation reactions with amines and alcohols, leading to the formation of amides and esters.

The primary mechanism of action for PICl involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, forming covalent bonds that modify the activity of target proteins. This property is particularly exploited in the design of enzyme inhibitors, showcasing its role in biochemical pathways.

Enzyme Inhibition

Research indicates that derivatives of 5-phenylisoxazole exhibit significant inhibitory activity against various enzymes. For instance, a study highlighted the development of 4,5-diarylisoxazole derivatives that demonstrated improved inhibition of M. tuberculosis phosphatases compared to their parent compounds. The introduction of a phenyl ring at the 4-position significantly reduced the IC50 from >500 μM to as low as 0.9 μM . This suggests that structural modifications can enhance the biological efficacy of isoxazole derivatives.

Antitumor Activity

In vitro studies have shown that compounds derived from PICl exhibit cytotoxic effects against cancer cell lines. For example, one study reported moderate cytotoxicity against KB-3-1 cells with an IC50 value of 57.7 μM . These findings indicate potential applications in cancer therapeutics.

Case Studies

  • Inhibition Studies : A series of isoxazole-based compounds were tested for their inhibitory effects on M. tuberculosis enzymes. The results indicated that specific substitutions on the isoxazole ring led to enhanced selectivity and potency against target enzymes .
  • Cytotoxicity Assessment : Compounds synthesized from PICl were evaluated for their cytotoxic properties against various cancer cell lines. The results showed promising activity, warranting further investigation into their potential as anticancer agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameIC50 (μM)Biological Activity
This compound>500Poor inhibition
4-Phenylisoxazole-3-carbonyl derivative17Improved inhibition
4,5-Diarylisoxazole derivative0.9Strong inhibition against M. tuberculosis

This table illustrates the impact of structural modifications on biological activity, highlighting the significance of substituents in enhancing potency.

Q & A

Basic: What are the standard synthetic routes for 5-phenylisoxazole-3-carbonyl chloride?

The compound is typically synthesized via a multi-step pathway:

Oxime Formation : React phenylacetaldehyde derivatives with hydroxylamine hydrochloride under alkaline conditions to form an oxime intermediate .

Cyclization : Treat the oxime with ethyl acetoacetate in the presence of a base (e.g., K2_2CO3_3) to yield a 5-phenylisoxazole-3-carboxylic acid ester .

Hydrolysis and Chlorination : Hydrolyze the ester to the carboxylic acid, followed by treatment with phosphorus pentachloride (PCl5_5) or thionyl chloride (SOCl2_2) to form the acyl chloride .
Key Considerations : Use anhydrous conditions during chlorination to avoid hydrolysis back to the acid.

Advanced: How can regioselectivity issues during isoxazole ring formation be resolved?

Regioselectivity in isoxazole synthesis often arises from competing cyclization pathways. Strategies include:

  • Temperature Control : Lower temperatures (0–5°C) favor the desired 3-acylisoxazole over 5-acyl isomers due to kinetic control .
  • Catalytic Additives : Use of Lewis acids (e.g., ZnCl2_2) or bases (e.g., Et3_3N) to direct cyclization .
  • Spectroscopic Monitoring : Track reaction progress via 1^1H NMR to detect early intermediates (e.g., nitrile oxides) and adjust conditions .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

  • IR Spectroscopy : A strong C=O stretch near 1770–1800 cm1^{-1} confirms the acyl chloride group .
  • 1^1H/13^13C NMR : The isoxazole proton appears as a singlet at δ 6.5–7.0 ppm, while the carbonyl carbon resonates at δ 160–165 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M]+^+) at m/z 219 (C10_{10}H6_6ClNO2_2) with fragmentation patterns matching the isoxazole core .

Advanced: How can thermal decomposition products of this compound be analyzed?

Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) reveals:

  • Primary Decomposition : Release of HCl gas (detected via FTIR) at temperatures >120°C .
  • Secondary Byproducts : Trace phosgene (COCl2_2) formation above 200°C, identified by a characteristic carbonyl stretch at 1820 cm1^{-1} .
    Mitigation : Perform reactions under inert atmospheres and use scrubbers for acid gases.

Basic: What safety precautions are essential when handling this compound?

  • PPE : Wear acid-resistant gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate before disposal .
  • Storage : Store in airtight containers at 2–4°C to prevent hydrolysis .

Advanced: How can this reagent be used in palladium-catalyzed cross-coupling reactions?

This compound serves as an electrophilic coupling partner:

  • Buchwald-Hartwig Amination : React with aryl amines using Pd(OAc)2_2/Xantphos catalyst systems to form carboxamide derivatives .
  • Suzuki-Miyaura Coupling : Convert to the boronic ester via transmetallation for C–C bond formation .
    Optimization : Use Cs2_2CO3_3 as a base in DMF at 80°C for higher yields (>75%) .

Basic: How is purity assessed for this compound?

  • HPLC : Use a reverse-phase C18 column with UV detection at 254 nm. Retention time typically 8–10 min .
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 54.68%, H: 2.63%) .

Advanced: What strategies mitigate esterification side reactions during acyl chloride applications?

  • Solvent Choice : Use polar aprotic solvents (e.g., DCM, THF) to minimize nucleophilic attack by alcohols .
  • Low Temperatures : Conduct reactions at −20°C to slow down ester formation .
  • Additives : Add molecular sieves to scavenge trace water or alcohols .

Basic: What are common applications of this compound in medicinal chemistry?

  • Peptide Mimetics : Acylate amino groups in drug candidates to improve metabolic stability .
  • Heterocycle Synthesis : Serve as a precursor for triazole and oxadiazole derivatives via cycloaddition reactions .

Advanced: How can computational methods predict reactivity in novel reactions?

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict nucleophilic attack sites on the acyl chloride .
  • Molecular Dynamics : Simulate solvent effects on reaction rates using AMBER or CHARMM force fields .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
5-Phenylisoxazole-3-carbonyl chloride

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